1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features both a pyrazole ring and a boronate ester group. Compounds with these functional groups are often used in various chemical reactions and have applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the boronate ester group: This step often involves the reaction of the pyrazole with a boronic acid or boronate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfonic acids.
Reduction products: Boronic acids.
Substitution products: Various substituted pyrazoles.
Scientific Research Applications
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its specific application:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-triazole: Similar structure but with a triazole ring.
Uniqueness
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of a pyrazole ring and a boronate ester group, which imparts specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H21BN2O4S |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
1-propan-2-ylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H21BN2O4S/c1-9(2)20(16,17)15-8-10(7-14-15)13-18-11(3,4)12(5,6)19-13/h7-9H,1-6H3 |
InChI Key |
BTHPNRHPFDXHBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C(C)C |
Origin of Product |
United States |
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